REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[C:11]([O:13][C:14]3[CH:15]=[N:16][C:17]([N+:20]([O-])=O)=[CH:18][CH:19]=3)[CH:10]=[CH:9][N:8]=2)[CH:4]=[N:3]1.[NH4+].[Cl-]>CCO.O.[Fe]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[C:11]([O:13][C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[N:16][CH:15]=3)[CH:10]=[CH:9][N:8]=2)[CH:4]=[N:3]1 |f:1.2|
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Name
|
2-(1-methyl-1H-pyrazol-4-yl)-4-((6-nitropyridin-3-yl)oxy)pyridine
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Quantity
|
11.88 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C1=NC=CC(=C1)OC=1C=NC(=CC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
catalyst
|
Smiles
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[Fe]
|
Type
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CUSTOM
|
Details
|
stirred for 0.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solids were removed via filtration through diatomaceous earth
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Type
|
WASH
|
Details
|
washed with EtOAc and DCM
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Type
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WASH
|
Details
|
The filtrate was washed with water
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Type
|
EXTRACTION
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Details
|
the aqueous layer back-extracted with DCM (4×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organics were dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (MeOH/DCM)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=NC=CC(=C1)OC=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |